3,4-Diphenylcinnoline
Overview
Description
3,4-Diphenylcinnoline is an organic compound with the molecular formula C20H14N2 It belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridazine ring
Synthetic Routes and Reaction Conditions:
Reductive Metallation: One common method involves the reductive metallation of this compound using sodium metal in tetrahydrofuran under an inert atmosphere.
Palladium-Catalyzed Annulation: Another method involves the annulation of 2-iodoaryltriazene with internal alkyne using palladium dichloride, tributylamine, and tris(o-tolyl)phosphine in N,N-dimethylformamide at 90°C for 15 hours under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Types of Reactions:
Common Reagents and Conditions:
Sodium Metal: Used in the reductive metallation process.
Tetrahydrofuran: Solvent for the reductive metallation reaction.
Palladium Dichloride, Tributylamine, Tris(o-tolyl)phosphine: Catalysts and reagents for the annulation reaction.
Major Products:
1,4-Dihydro Derivatives: Formed from the reaction of the dianion with various reagents.
Scientific Research Applications
3,4-Diphenylcinnoline has been explored for various scientific research applications:
Chemiluminescence Reagent: A novel iridium complex containing this compound has been used as a chemiluminescence reagent for the determination of tryptophan.
Luminescence Properties:
Mechanism of Action
The mechanism of action of 3,4-diphenylcinnoline primarily involves its ability to form highly nucleophilic dianions through reductive metallation. These dianions can then participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,4-Dihydro-3,4-diphenylcinnoline: A derivative formed from the reduction of 3,4-diphenylcinnoline.
Other Cinnoline Derivatives: Compounds with similar structures but different substituents on the cinnoline ring.
Uniqueness: this compound is unique due to its ability to form highly nucleophilic dianions, which can participate in a wide range of chemical reactions. This property makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
3,4-diphenylcinnoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRNCCJFBNKRED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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